molecular formula C11H15NO4 B5227190 8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE

8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE

Cat. No.: B5227190
M. Wt: 225.24 g/mol
InChI Key: YXMHFHWBMRABDD-UHFFFAOYSA-N
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Description

8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE is a complex organic compound with the molecular formula C11H15NO4. It is a derivative of benzoxazine, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-2,3-dihydro-1,4-benzoxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8-7-11(15)10(6-9(8)14)12(2-4-13)3-5-16-11/h6-7,13,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMHFHWBMRABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(C(=CC1=O)N(CCO2)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazine ring and subsequent functionalization to introduce the hydroxyethyl and methyl groups. Common reagents used in these reactions include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors .

Chemical Reactions Analysis

Types of Reactions

8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-2H-1,4-BENZOXAZIN-3(4H)-ONE: Another benzoxazine derivative with similar biological activities.

    7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-ONE: Shares structural similarities but lacks the hydroxyethyl group.

    8A-HYDROXY-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE: Similar core structure but different functional groups.

Uniqueness

The uniqueness of 8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

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